molecular formula C17H22N2O3S B4240564 4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4240564
M. Wt: 334.4 g/mol
InChI Key: YJAIUKZRFNRUTI-UHFFFAOYSA-N
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Description

4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with multiple functional groups, including an ethoxy group, an isopropyl group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide: Lacks the pyridinyl group, which may affect its biological activity.

    4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE: Similar structure but with different substituents on the aromatic ring.

Uniqueness

The presence of the pyridinyl group in this compound distinguishes it from other similar compounds. This group can enhance its binding affinity to biological targets and improve its overall biological activity.

Properties

IUPAC Name

4-ethoxy-2-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-5-22-15-10-13(4)16(11-14(15)12(2)3)23(20,21)19-17-8-6-7-9-18-17/h6-12H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAIUKZRFNRUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
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4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
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4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
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4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

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